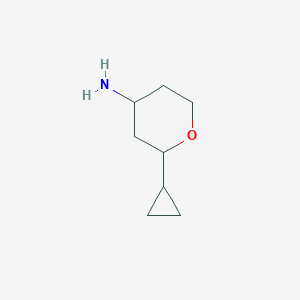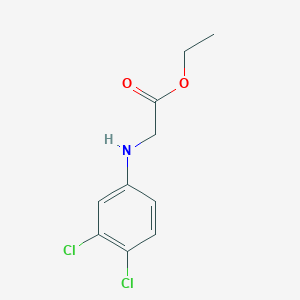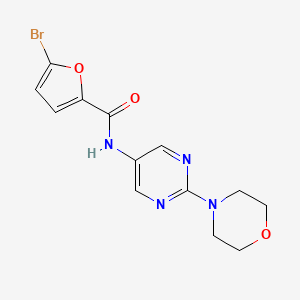![molecular formula C17H10N4OS2 B2659092 4-cyano-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 441290-38-6](/img/structure/B2659092.png)
4-cyano-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as aminobenzenesulfonamides . It has a molecular formula of C17H10N4OS3, an average mass of 382.483 Da, and a monoisotopic mass of 382.001678 Da .
Synthesis Analysis
The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, its molecular formula and mass can provide information about its size and composition . Spectroscopic data can provide information about its structure and the types of bonds present .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research has demonstrated the synthesis of various heterocyclic compounds, highlighting the diverse chemical reactions and potential applications of benzothiazole derivatives and similar compounds. For example, compounds have been synthesized for exploring their anticancer properties, with some showing promising results against a range of cancer cell lines (Tiwari et al., 2017). Additionally, novel heterocyclic compounds have been created through the reaction of specific reactants, demonstrating the versatility of these chemical frameworks in synthesizing compounds with potential therapeutic applications (Waghmare et al., 2013).
Anticancer Activity
Several studies focus on the anticancer evaluation of benzothiazole derivatives and related compounds. Some compounds have shown significant in vitro anticancer activity against various human cancer cell lines, suggesting their potential as anticancer agents. The research includes the synthesis and evaluation of novel compounds with the aim of identifying those with high efficacy and low toxicity for cancer treatment (Yılmaz et al., 2015).
Antioxidant Activity
Benzothiazole derivatives have also been evaluated for their antioxidant activity. This research is important for understanding how these compounds can mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. For instance, some benzothiazole-isothiourea derivatives have shown promising antioxidant activity in vitro, indicating their potential therapeutic value (Cabrera-Pérez et al., 2016).
Herbicidal and Insecticidal Activity
The synthesis and evaluation of benzothiazole derivatives for herbicidal and insecticidal activities represent another area of application. Compounds with specific structural features have demonstrated good to excellent herbicidal or insecticidal properties, suggesting their potential use in agricultural applications (Mohamed et al., 2020).
Cyanide Detection
Benzothiazole and related compounds have been explored as chemosensors for the detection of cyanide ions. These studies are crucial for environmental monitoring and safety, as they aim to develop sensitive and selective methods for detecting harmful substances. Some benzothiazole derivatives have shown excellent sensitivity and selectivity for cyanide over other anions, demonstrating their utility in chemical sensing applications (Wang et al., 2015).
Zukünftige Richtungen
The high binding energy for similar compounds suggests their further structure optimization and the need for in-depth studies as potential inhibitors . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This could be a potential area of research for the development of more potent biologically active benzothiazole-based drugs .
Eigenschaften
IUPAC Name |
4-cyano-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4OS2/c1-9-19-14-13(23-9)7-6-12-15(14)24-17(20-12)21-16(22)11-4-2-10(8-18)3-5-11/h2-7H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZDQWPWQNNLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2659017.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)-1H-benzimidazole](/img/structure/B2659021.png)
![3-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2659022.png)

![3-(4-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659025.png)


![3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2659028.png)

![Ethyl 4-[[2-[[4-(2,5-dimethylphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2659032.png)
